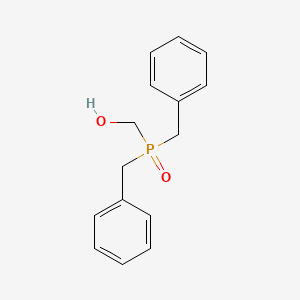

(Dibenzylphosphoryl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2604-84-4 |

|---|---|

Molecular Formula |

C15H17O2P |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

dibenzylphosphorylmethanol |

InChI |

InChI=1S/C15H17O2P/c16-13-18(17,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |

InChI Key |

OVIFTKWPIZLZSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Column Chromatography:for Achieving High Purity, Column Chromatography is a Highly Effective Technique.mdpi.comnih.govmdpi.comsilica Gel is the Most Common Stationary Phase for the Purification of Phosphonates. a Solvent System of Appropriate Polarity is Used As the Mobile Phase to Separate the Desired Product from Impurities. the Polarity of the Eluent is Chosen Based on the Polarity of the Compound and Its Impurities, Often Determined by Preliminary Thin Layer Chromatography Tlc . a Gradient of Solvents, Such As a Mixture of Hexane and Ethyl Acetate, is Often Employed.

Table 3: Common Chromatographic Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica (B1680970) Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Hexane (B92381)/Ethyl Acetate, Dichloromethane/Methanol) |

| Detection Method | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV light. |

Distillation:if the Compound is a High Boiling Liquid and Thermally Stable, Vacuum Distillation Can Be Used for Purification. This Method Separates Compounds Based on Differences in Their Boiling Points Under Reduced Pressure, Which Allows for Distillation at Lower Temperatures, Preventing Decomposition.

Reactions Involving the Hydroxyl Functionality of this compound

The hydroxyl group in this compound, being attached to a carbon adjacent to the electron-withdrawing phosphoryl group, exhibits reactivity typical of an alcohol, undergoing esterification, etherification, oxidation, and reduction reactions.

The hydroxyl group of this compound can be readily acylated to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with acylating agents such as carboxylic acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine to neutralize the hydrogen chloride or carboxylic acid byproduct. mdpi.comnih.gov The Mitsunobu reaction, employing a carboxylic acid, triphenylphosphine, and an azodicarboxylate, provides an alternative route to these esters. mdpi.com

Etherification of the hydroxyl group can be accomplished under various conditions. For instance, reaction with alkyl halides in the presence of a base can yield the corresponding ethers. Given the benzylic nature of the carbon bearing the hydroxyl group, these reactions can proceed through mechanisms that are sensitive to the reaction conditions and the nature of the electrophile.

| Reactant 1 (α-hydroxyphosphonate) | Reactant 2 (Acylating/Alkylating Agent) | Catalyst/Reagent | Solvent | Product | Yield (%) |

| Diethyl (hydroxy)(phenyl)methylphosphonate | Acetic anhydride | - | Neat | Diethyl (acetoxy)(phenyl)methylphosphonate | ~95 |

| Dimethyl (hydroxy)(phenyl)methylphosphonate | Benzoyl chloride | Triethylamine | Dichloromethane | Dimethyl (benzoyloxy)(phenyl)methylphosphonate | >90 |

| Diethyl (hydroxy)(4-chlorophenyl)methylphosphonate | Phenoxyacetyl chloride | Pyridine | Toluene | Diethyl (4-chlorophenyl)(phenoxyacetoxy)methylphosphonate | 85 |

| Diethyl (hydroxy)(phenyl)methylphosphonate | Methyl iodide | Sodium hydride | Tetrahydrofuran | Diethyl (methoxy)(phenyl)methylphosphonate | ~70 |

This table presents data for analogous α-hydroxyphosphonates to illustrate the general reactivity.

The hydroxyl group of this compound can be oxidized to the corresponding carbonyl group, yielding a dibenzyl acylphosphonate. A variety of oxidizing agents can be employed for this transformation. Reagents such as chromium(VI) oxide, pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) have been successfully used for the oxidation of α-hydroxyphosphonates. nih.gov More modern and milder methods, such as the use of Dess-Martin periodinane, also provide excellent yields of the corresponding α-ketophosphonates under ambient conditions. arkat-usa.org

The reduction of the hydroxyl group in α-hydroxyphosphonates is a less common transformation. However, the phosphoryl group can be reduced. For instance, the use of borane complexes can chemoselectively reduce the P=O bond in α-hydroxy and α-aminophosphonates to the corresponding phosphines without affecting other functional groups.

The following table summarizes the oxidation of various α-hydroxyphosphonates to their corresponding α-ketophosphonates, demonstrating the scope of this transformation.

| Substrate (α-hydroxyphosphonate) | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| Diethyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate | Dess-Martin Periodinane | Dichloromethane | 0.5 | 95 |

| Diethyl [hydroxy(4-methylphenyl)methyl]phosphonate | Dess-Martin Periodinane | Dichloromethane | 0.5 | 92 |

| Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate | Dess-Martin Periodinane | Dichloromethane | 0.75 | 94 |

| Diethyl (hydroxy)(2-naphthyl)methylphosphonate | Dess-Martin Periodinane | Dichloromethane | 0.5 | 90 |

| Diethyl (1-hydroxycyclohexyl)phosphonate | Pyridinium Chlorochromate | Dichloromethane | 24 | 85 |

This table presents data for analogous α-hydroxyphosphonates to illustrate the general reactivity. nih.govarkat-usa.org

Reactions Involving the Phosphoryl Group of this compound

The phosphoryl group (P=O) in this compound is a key functional group that influences the molecule's electronic properties and provides a site for coordination with metal ions.

The oxygen atom of the phosphoryl group in this compound is a hard Lewis base and can coordinate to a variety of metal centers. wikipedia.orgwikiwand.com This coordination ability is a general feature of phosphine (B1218219) oxides. The P=O group typically binds to hard metal ions, and the resulting complexes have been extensively studied. wikipedia.orgwikiwand.com

The coordination of the phosphoryl oxygen to a metal center results in a slight elongation of the P=O bond, which is consistent with a decrease in the bond order upon coordination. wikipedia.org this compound can act as a monodentate ligand through the phosphoryl oxygen. The presence of the hydroxyl group could potentially allow for bidentate coordination in some cases, although this would depend on the metal center and the geometric constraints of the resulting chelate ring.

Ligand exchange reactions are common in the coordination chemistry of phosphine oxides. Since phosphine oxides are generally considered weak Lewis bases, they can be displaced from a metal coordination sphere by stronger ligands. wikipedia.org This property can be exploited in catalysis and for the synthesis of new coordination complexes.

| Metal Precursor | Phosphine Oxide Ligand | Complex Formed |

| NiCl₂ | Triphenylphosphine oxide | NiCl₂[OP(C₆H₅)₃]₂ |

| WCl₄ | Triphenylphosphine oxide | cis-WCl₄(OPPh₃)₂ |

| FeCl₂ | Trimethylphosphine oxide | FeCl₂(OPMe₃)₂ |

| La(NO₃)₃ | Trioctylphosphine oxide | La(NO₃)₃(TOPO)₃ |

| Th(NO₃)₄ | Tributylphosphate | Th(NO₃)₄(TBP)₂ |

This table provides examples of coordination complexes formed with various phosphine oxides to illustrate the coordination potential of the phosphoryl group. wikipedia.orgresearchgate.net

The phosphorus-carbon (P-C) bond in phosphonates is generally stable. However, under certain conditions, it can be cleaved. The cleavage of the P-C bond in phosphonates can occur through various mechanisms, including hydrolytic, radical, or enzymatic pathways. nih.govrsc.org For instance, in some biological systems, bacteria utilize C-P lyase enzymes to cleave the P-C bond in phosphonates to assimilate phosphorus. nih.govresearchgate.net

In a laboratory setting, the cleavage of the P-C bond in α-substituted phosphonates can be challenging. However, specific functionalities can facilitate this process. For example, the P-C bond in α-aminophosphonates has been shown to undergo cleavage under acidic conditions. rsc.org While there is no direct evidence for the facile cleavage of the P-C bond in this compound under normal laboratory conditions, the possibility of such transformations under specific catalytic or enzymatic conditions cannot be ruled out.

Transformations involving the dibenzylphosphoryl group could also include the hydrogenolysis of the benzyl (B1604629) groups to afford the corresponding phosphonic acid. This is a common deprotection strategy in organophosphorus chemistry.

Acid-Base Characteristics and Protonation Equilibria of this compound in Solution

This compound possesses both a potentially acidic hydroxyl proton and a basic phosphoryl oxygen. The acidity of the hydroxyl proton is expected to be influenced by the adjacent electron-withdrawing phosphoryl group. While specific pKa data for this compound is not available, the pKa of α-hydroxyphosphonates can be influenced by the substituents on the phosphorus and carbon atoms. Weak acids, with pKa values around 4.5, have been found to be effective catalysts in reactions involving α-hydroxyphosphonates, suggesting that the hydroxyl proton is weakly acidic. mdpi.comresearchgate.net

The oxygen atom of the phosphoryl group is a site of basicity and can be protonated in the presence of strong acids. The basicity of phosphine oxides is dependent on the nature of the substituents on the phosphorus atom. Electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. The protonation equilibrium of the phosphoryl group is an important factor in acid-catalyzed reactions involving this functionality.

The acid-base properties of this compound are crucial for understanding its behavior in different chemical environments and for designing reactions where protonation or deprotonation of the molecule plays a key role.

| Compound Type | Functional Group | Acid/Base Character | Influencing Factors |

| α-Hydroxyphosphonate | -OH | Weakly Acidic | Electron-withdrawing effect of the phosphoryl group |

| Phosphine Oxide | P=O | Lewis Base | Nature of substituents on the phosphorus atom |

Role of this compound as a Synthetic Intermediate and Precursor

The strategic placement of functional groups in this compound makes it a valuable building block in the construction of more complex molecular architectures. Its utility stems from the ability to selectively transform the hydroxyl and phosphonate (B1237965) ester moieties.

This compound can serve as a crucial intermediate in multi-step synthetic sequences. A key feature is the dibenzyl phosphonate group, which can be readily converted to a phosphonic acid through catalytic hydrogenolysis. This transformation is particularly useful in the final stages of a synthesis to unmask a polar, functional group that can be important for biological activity or for creating water-soluble compounds.

While specific multi-step syntheses employing this compound are not extensively documented in publicly available literature, its potential can be inferred from the well-established chemistry of α-hydroxyphosphonates. For instance, the hydroxyl group can be oxidized to a carbonyl group, yielding an α-ketophosphonate. This intermediate can then undergo various carbon-carbon bond-forming reactions, such as aldol or Wittig-type reactions, to build more complex carbon skeletons.

One of the most common applications of phosphonates in multi-step synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. Although this compound itself is not a direct HWE reagent, it can be converted into one. For example, oxidation of the hydroxyl group followed by further functionalization could lead to a phosphonate-stabilized carbanion precursor, which can then be used to synthesize alkenes with high stereoselectivity.

The general synthetic utility of related α-hydroxy-benzylphosphonates is summarized in the table below, highlighting the types of transformations possible.

| Starting Material | Reagent(s) | Product Type | Potential Application in Multi-step Synthesis |

| Dialkyl α-hydroxy-benzylphosphonate | Acyl chloride, Triethylamine | α-Acyloxy-benzylphosphonate | Introduction of a protected hydroxyl group for further elaboration. |

| Dialkyl α-hydroxy-benzylphosphonate | Thionyl chloride | α-Chloro-benzylphosphonate | Precursor for nucleophilic substitution reactions to introduce other functional groups. |

| Dialkyl α-hydroxy-benzylphosphonate | Oxidizing agent (e.g., PCC, Swern) | Dialkyl α-keto-benzylphosphonate | Intermediate for C-C bond formation (e.g., aldol, Wittig). |

| Dialkyl α-hydroxy-benzylphosphonate | H2, Pd/C | α-Hydroxy-benzylphosphonic acid | Unmasking a polar functional group. |

This table presents potential transformations based on the known reactivity of the α-hydroxyphosphonate functional group.

The functional groups of this compound provide multiple handles for derivatization, enabling access to a variety of chemical scaffolds and analogs. These strategies can be broadly categorized based on the reaction at the hydroxyl group or the phosphonate esters.

Reactions at the Hydroxyl Group:

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a wide range of substituents. nih.gov These reactions can be used to modify the steric and electronic properties of the molecule, which is a common strategy in the development of bioactive compounds. For example, acylation with various carboxylic acid chlorides can yield a library of α-acyloxyphosphonates. nih.gov

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, facilitating nucleophilic substitution. mtak.hu This allows for the introduction of various functionalities, including halides, azides, and amines, leading to the synthesis of α-functionalized phosphonates. nih.govmdpi.com For instance, reaction with thionyl chloride can produce the corresponding α-chlorophosphonate. mtak.hu

Rearrangement Reactions: Under basic conditions, α-hydroxyphosphonates can undergo rearrangement to form phosphates, offering a pathway to a different class of organophosphorus compounds. nih.gov

Transformations of the Phosphonate Esters:

Hydrogenolysis: As mentioned, the benzyl esters can be cleaved by catalytic hydrogenolysis to afford the corresponding phosphonic acid. This is a mild and efficient method for deprotection.

Transesterification: The benzyl groups could potentially be exchanged with other alkyl groups through transesterification reactions, although this is less common than hydrogenolysis for deprotection.

The following table summarizes key derivatization strategies for α-hydroxy-benzylphosphonates, which are applicable to this compound.

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Scaffold/Analog |

| O-Acylation | Acetyl chloride, Triethylamine | α-Acetoxyphosphonate | Ester derivatives with modified properties. |

| Sulfonylation | Methanesulfonyl chloride, Triethylamine | α-Mesyloxyphosphonate | Intermediate for nucleophilic substitution. mtak.humdpi.com |

| Nucleophilic Substitution | Primary or Secondary Amine | α-Aminophosphonate | Bioactive compound analogs. nih.gov |

| Oxidation | Swern oxidation or PCC | α-Ketophosphonate | Precursor for further C-C bond formation. nih.gov |

This table illustrates derivatization possibilities based on the general reactivity of α-hydroxyphosphonates.

Catalytic Activity and Mechanisms of this compound-Derived Systems

While this compound itself is not typically a catalyst, it can serve as a precursor for the synthesis of catalytically active molecules, either as an organocatalyst or as a ligand for metal-catalyzed reactions.

The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical reactions. The structural motifs present in this compound, particularly the hydroxyl and phosphonate groups, offer possibilities for its derivatives to act as organocatalysts.

For example, the phosphonate moiety could be incorporated into more complex structures, such as bifunctional catalysts that possess both a Lewis basic site (the phosphoryl oxygen) and a Brønsted acidic site (if converted to the phosphonic acid). Such catalysts could potentially be active in reactions like aldol or Michael additions.

Furthermore, derivatives of this compound could be explored as precursors for chiral organocatalysts. The development of asymmetric versions of the Pudovik reaction to synthesize chiral α-hydroxyphosphonates is an active area of research. mdpi.comrsc.orgacs.org An enantiomerically pure form of this compound could be used to synthesize chiral catalysts for a variety of asymmetric transformations.

The phosphorus atom in phosphonates can act as a Lewis base and coordinate to metal centers, making phosphonate-containing molecules potential ligands for transition metal catalysts. nih.gov Although phosphine ligands are more common in homogeneous catalysis, the development of phosphonate-based ligands is an emerging area.

Derivatives of this compound could be designed to act as bidentate or polydentate ligands. For instance, the hydroxyl group could be functionalized with another coordinating group to create a chelating ligand. The properties of the resulting metal complex, and therefore its catalytic activity, could be tuned by modifying the substituents on the phosphonate.

In heterogeneous catalysis, metal phosphonates have been investigated as robust materials with catalytic applications. These are typically prepared from phosphonic acids and metal salts. This compound, after conversion to its corresponding phosphonic acid, could be used to synthesize novel metal-organic frameworks (MOFs) or other layered materials with potential applications in catalysis, for example, in oxidation or reduction reactions.

The following table outlines the potential roles of this compound-derived systems in catalysis.

| Catalysis Type | Derived System | Potential Catalytic Application |

| Organocatalysis | Bifunctional phosphonic acid derivative | Aldol reactions, Michael additions |

| Homogeneous Catalysis | Chelating ligand with a phosphonate moiety | Cross-coupling reactions, hydrogenations |

| Heterogeneous Catalysis | Metal phosphonate material | Oxidation, reduction, acid-catalyzed reactions |

This table outlines potential catalytic applications based on the known chemistry of phosphonate-containing compounds.

Computational and Theoretical Investigations of Dibenzylphosphoryl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rsc.orgwiley-vch.de For (dibenzylphosphoryl)methanol, DFT calculations could be employed to determine its most stable three-dimensional structure (ground state geometry). This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Different DFT functionals and basis sets could be benchmarked to identify the most accurate and computationally efficient level of theory for this system. nih.gov The resulting optimized geometry would provide crucial information about the spatial arrangement of the dibenzylphosphoryl and methanol (B129727) moieties. Furthermore, DFT calculations can yield important energetic data, such as the total electronic energy and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

High-Level Ab Initio Calculations for Benchmark Data and Validation

To ensure the accuracy of DFT results, it is often beneficial to compare them with data from higher-level ab initio methods. youtube.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, albeit at a higher computational cost.

These high-level calculations could be performed for a simplified model of this compound to generate benchmark data for its geometric parameters and relative energies. This benchmark data would then be used to validate the chosen DFT functional and basis set, ensuring that the more computationally affordable DFT method provides reliable results for the full molecule and its various conformations.

Conformational Analysis and Energy Landscape Mapping of this compound

The flexibility of the benzyl (B1604629) groups and the P-O-C linkages in this compound suggests that it can adopt multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Exploration of Preferred Conformers and Rotational Barriers

A systematic conformational search could be performed to identify the low-energy conformers of this compound. This would involve rotating the molecule around its flexible single bonds, such as the P-O and C-O bonds, and calculating the energy of each resulting structure. The results would reveal the most stable conformations and provide insight into the intramolecular interactions, such as steric hindrance or hydrogen bonding, that govern its three-dimensional shape.

By mapping the energy as a function of specific dihedral angles, it would be possible to determine the rotational barriers between different conformers. These barriers represent the energy required to twist the molecule from one stable conformation to another and are important for understanding the molecule's dynamic behavior at different temperatures.

Influence of Solvation on Conformational Preferences

The conformational preferences of a molecule can be significantly influenced by its environment. researchgate.net To account for this, computational models can incorporate the effects of a solvent, such as water or methanol, using either implicit or explicit solvation models.

Implicit solvation models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. youtube.com Explicit solvation models involve including a number of solvent molecules in the calculation and averaging over their possible arrangements. By performing conformational analysis in the presence of a solvent, one could determine how the relative energies of the different conformers of this compound are affected by solute-solvent interactions. This is particularly important for understanding its behavior in solution, which is the relevant environment for many of its potential applications.

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, one could simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Simulated IR spectra can be generated from the calculated vibrational frequencies and intensities. These can be compared with experimental IR spectra to help assign the observed vibrational bands to specific molecular motions.

NMR chemical shifts and coupling constants can also be calculated using quantum chemical methods. Comparing these calculated values with experimental NMR data can help to confirm the structure and conformation of the molecule in solution.

While a comprehensive experimental and computational analysis of this compound is not yet available, the theoretical framework outlined above provides a clear path for future research into the rich conformational landscape and electronic properties of this intriguing molecule.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and conformational analysis. nih.govrsc.org

The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for calculating nuclear magnetic shielding tensors. mdpi.com The process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized using a selected DFT functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311+G(2d,p)). beilstein-journals.orgrsc.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately representing the molecule's conformation in solution. mdpi.com

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the absolute magnetic shielding (σ) for each nucleus.

Chemical Shift Calculation: The calculated shielding constants are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid (H₃PO₄) for ³¹P. beilstein-journals.org

For ³¹P NMR, achieving high accuracy can be challenging due to the large chemical shift range of phosphorus compounds. Studies have shown that a linear scaling of the calculated shifts against experimental data for a set of related compounds can significantly improve predictive accuracy. beilstein-journals.org The choice of functional is critical, as different functionals may perform better for specific classes of organophosphorus compounds. beilstein-journals.org

Coupling constants (J-couplings), which provide information about through-bond connectivity and dihedral angles, can also be calculated. The calculation involves determining the contributions from the Fermi contact (FC), spin-dipole (SD), and paramagnetic/diamagnetic spin-orbital (PSO/DSO) terms. znaturforsch.com For organophosphorus compounds, accurately predicting J-couplings, such as ¹J(P,C), ²J(P,H), and ³J(P,H), is essential for detailed structural assignments. rsc.orgnumberanalytics.com

Table 1: Representative Data for DFT-Calculated vs. Experimental ³¹P Chemical Shifts (δ, ppm) for a Set of Tetracoordinate Phosphorus Compounds

| Compound | Functional/Basis Set | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Trimethyl Phosphate (B84403) | M06-2X/6-311+G(2d,p) | 3.1 | 2.1 | 1.0 |

| Triethyl Phosphate | M06-2X/6-311+G(2d,p) | -0.5 | -1.0 | 0.5 |

| Dimethyl Methylphosphonate | M06-2X/6-311+G(2d,p) | 33.4 | 31.5 | 1.9 |

| Diethyl Phenylphosphonate | M06-2X/6-311+G(2d,p) | 18.2 | 17.3 | 0.9 |

This table presents illustrative data adapted from benchmark studies on organophosphorus compounds to demonstrate the typical accuracy of DFT calculations. beilstein-journals.org The values are not specific to this compound but are representative of the methodology.

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations are essential for assigning spectral bands to specific molecular motions.

The vibrational frequencies and corresponding IR and Raman intensities of this compound can be calculated using DFT or Møller-Plesset (MP2) perturbation theory. nih.govdtic.mil The calculation first requires an accurate geometry optimization. Following this, the second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and normal modes. q-chem.com

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. nih.gov This is commonly corrected by applying empirical scaling factors, which depend on the level of theory and basis set used. nih.gov Alternatively, more computationally intensive anharmonic calculations can be performed to obtain more accurate frequencies, especially for modes involving hydrogen bonding, such as the O-H stretch of the methanol group. nih.gov

For this compound, key vibrational modes of interest include:

P=O stretch: A strong, characteristic band typically found in the 1250-1300 cm⁻¹ region. nih.gov Its exact position is sensitive to the electronic environment and hydrogen bonding.

P-O-C stretches: These vibrations occur in the fingerprint region (around 1000-1100 cm⁻¹) and are coupled with C-O and C-C stretching modes. nih.govrsc.org

O-H stretch: A broad band in the 3200-3600 cm⁻¹ range, characteristic of the hydroxyl group.

Aromatic C-H stretches: Found above 3000 cm⁻¹.

Aliphatic C-H stretches: Found just below 3000 cm⁻¹.

Computational studies on similar organophosphorus compounds have shown that DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, can reliably predict IR spectra, allowing for unambiguous identification of functional groups. nih.govrsc.org

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) and Intensities for Key Modes in a Generic Benzyl Phosphate Compound

| Mode Description | Calculated Harmonic Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

| Aromatic C-H Stretch | 3180 | 0.96 | 3053 | 15 |

| Aliphatic C-H Stretch | 3050 | 0.96 | 2928 | 35 |

| P=O Stretch | 1325 | 0.97 | 1285 | 450 |

| P-O-C Stretch (asymm.) | 1080 | 0.97 | 1048 | 210 |

| C-O Stretch | 1045 | 0.97 | 1014 | 180 |

This table contains representative data based on typical DFT (B3LYP/6-31G) calculations for organophosphorus compounds to illustrate the methodology. nih.govarxiv.org The values are not specific to this compound.*

Theoretical Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Theoretical calculations are crucial for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, transition states, and kinetics. For this compound, key transformations could include hydrolysis of the benzyl ester groups, phosphorylation of the hydroxyl group, or debenzylation.

Energetic Profiles of Key Reaction Pathways

DFT calculations are widely used to determine the energetic profiles of reaction pathways. By locating and calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed. acs.orgmdpi.com

For instance, the hydrolysis of a benzyl ester on the phosphoryl group could proceed through different mechanisms:

Associative Mechanism: The nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus center, forming a pentacovalent trigonal bipyramidal intermediate or transition state. The leaving group (benzyloxy anion) then departs. psu.eduacs.org

Dissociative Mechanism: This pathway involves the initial departure of the leaving group to form a metaphosphate intermediate, which is then attacked by the nucleophile. This is generally less common for phosphate esters. acs.orgnih.gov

Computational studies on the hydrolysis of similar phosphate esters have shown that the reaction often proceeds via an associative pathway. acs.orgpsu.edu The calculations can determine whether the formation of the pentacovalent species is a transition state (a single step) or a stable intermediate (a two-step process with two transition states). rutgers.edu Solvent effects, modeled explicitly with several solvent molecules or implicitly with a continuum model, are critical for obtaining accurate energetic profiles, as they stabilize charged species like transition states and intermediates. rutgers.edudtic.mil

Investigation of Activation Energies and Reaction Rates

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the reactant(s) and the highest-energy transition state on the reaction pathway. elifesciences.orgelifesciences.org

Locating the transition state structure—a first-order saddle point on the potential energy surface—is a key step. This is typically done using methods like synchronous transit-guided quasi-Newton (STQN). mdpi.com Once located, a frequency calculation is performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rutgers.edu

The calculated activation energy provides a quantitative measure of the reaction's feasibility. Comparing the activation energies of competing pathways allows for the prediction of the major reaction product. For example, a theoretical study could compare the activation energy for the hydrolysis of a P-O-benzyl bond versus a phosphorylation reaction involving the C-OH group to determine the likely outcome under specific conditions. Studies on related debenzylation reactions have calculated activation energies to understand reaction kinetics and optimize conditions. nih.govnih.gov

Table 3: Representative Calculated Energetic Profile (kcal/mol) for a Generic Phosphate Ester Hydrolysis Reaction (Associative Mechanism)

| Species | Description | Relative Energy (Gas Phase) | Relative Energy (Solvated) |

| Reactants | Ester + H₂O | 0.0 | 0.0 |

| Transition State 1 (TS1) | Nucleophilic Attack | +25.5 | +20.1 |

| Intermediate | Pentacovalent Phosphorane | -5.2 | +2.5 |

| Transition State 2 (TS2) | Leaving Group Departure | +22.8 | +18.5 |

| Products | Acid + Alcohol | -15.0 | -10.8 |

This table illustrates a typical energetic profile for a two-step associative hydrolysis mechanism calculated using DFT. The values are hypothetical and serve to demonstrate the concepts of activation barriers and reaction energies, which are significantly influenced by solvation. acs.orgrutgers.edu

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects on this compound

While quantum mechanics excels at describing electronic structure and reactions, Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior of molecules and their interactions with the environment over longer timescales (nanoseconds to microseconds).

MD simulations model a system of many molecules (the solute, this compound, and hundreds or thousands of solvent molecules) by solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM, GAFF), which is a set of parameters describing bond stretching, angle bending, torsions, and non-bonded (van der Waals and electrostatic) interactions. nih.govresearchgate.net

For this compound, MD simulations can provide insights into:

Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the average distance and number of solvent molecules in the solvation shells around specific functional groups, such as the polar P=O and C-OH groups and the nonpolar benzyl rings. nih.gov

Hydrogen Bonding: MD simulations can analyze the dynamics of hydrogen bonds between the solute's hydroxyl and phosphoryl groups and protic solvents like water or methanol. This includes calculating the average number of hydrogen bonds and their lifetimes. waocp.com

Conformational Dynamics: The simulations can track the flexibility of the molecule, such as the rotation around the P-O-C and C-C bonds, and identify the most populated conformations in solution.

Solvent Effects: The behavior of this compound in different solvents can be compared. For example, simulations in water versus a nonpolar solvent would reveal significant differences in conformation and aggregation behavior, driven by hydrophobic and hydrophilic interactions. nih.govacs.org Studies on similar phosphonates have used MD to understand their interactions and scale-inhibition mechanisms. researchgate.net

Table 4: Representative Data from a Molecular Dynamics Simulation of an Organophosphorus Compound in a Methanol/Water Mixture

| Property | Analyzed Group | Value | Interpretation |

| First Solvation Shell Radius | P=O oxygen | 3.5 Å | Radius containing the first layer of solvent molecules. |

| Coordination Number (Water) | P=O oxygen | 4.2 | Average number of water molecules in the first solvation shell. |

| Coordination Number (Methanol) | P=O oxygen | 2.1 | Average number of methanol molecules in the first solvation shell. |

| Hydrogen Bond Lifetime | Solute-OH···Water | 1.8 ps | Average duration of a hydrogen bond between the solute's hydroxyl group and water. |

| Self-Diffusion Coefficient | Solute | 0.45 x 10⁻⁵ cm²/s | Measure of the solute's mobility within the solvent mixture. |

This table presents typical data that can be extracted from an MD simulation trajectory. The values are illustrative and based on findings for similar functionalized organic molecules in solution. nih.govacs.org

Applications of Dibenzylphosphoryl Methanol in Advanced Chemical Research

Role as a Ligand in Coordination Chemistry and Catalysis

Design and Synthesis of Novel Metal Complexes Featuring (Dibenzylphosphoryl)methanol

There is no specific information available in the searched scientific literature regarding the design and synthesis of novel metal complexes featuring this compound as a ligand.

Application in Homogeneous and Heterogeneous Catalytic Systems

No specific applications of this compound or its metal complexes in homogeneous or heterogeneous catalytic systems were found in the available research.

Stereoselective Catalysis Mediated by this compound Derivatives

There is no information available in the searched scientific literature concerning the use of this compound derivatives in stereoselective catalysis.

This compound as a Reagent in Organic Synthesis

Synthetic Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formations

No specific instances of this compound being utilized as a reagent for the formation of carbon-carbon or carbon-heteroatom bonds have been documented in the available literature. Synthetic chemistry often employs organoboron and organometallic reagents for such bond formations, but the role of this specific phosphonate-alcohol compound has not been detailed. sigmaaldrich.comnih.govorganic-chemistry.org

Role in Protecting Group Chemistry and Functional Group Interconversions

While direct evidence for this compound as a standard protecting group is scarce, its structure suggests a potential role in protecting group strategies for alcohols, based on the well-established chemistry of its constituent parts: the benzyl (B1604629) and phosphoryl groups.

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule. uwindsor.camasterorganicchemistry.com The dibenzylphosphoryl group can be conceptually compared to other common protecting groups for alcohols, particularly benzyl (Bn) ethers.

The key feature of the dibenzylphosphoryl group in this context would be the two benzyl groups attached to the phosphorus atom. Benzyl groups are widely used as protecting groups for alcohols because they are stable to a variety of reaction conditions (acidic, basic, oxidative, and reductive) but can be selectively removed under specific, mild conditions. nrochemistry.comlibretexts.org The most common method for deprotection of a benzyl group is hydrogenolysis (catalytic hydrogenation), typically using hydrogen gas and a palladium catalyst (e.g., Pd/C). nrochemistry.com

In a related application, the dibenzylphosphoryl group has been used to protect the amino group of amino acid derivatives. For instance, dibenzylphosphorylchloride, derived from dibenzylhydrogen phosphite, has been reacted with an amino acid ester to form a dibenzylphosphoryl-protected peptide. prepchem.com This demonstrates the chemical feasibility of forming the dibenzylphosphoryl linkage and its stability during purification steps like column chromatography. prepchem.com

Based on this precedent, the hydroxyl group of methanol (B129727) could theoretically be protected by a dibenzylphosphoryl group. The deprotection would likely proceed via hydrogenolysis to cleave the two benzyl groups from the phosphorus atom, followed by subsequent workup to release the free alcohol.

The table below outlines the hypothetical use of the dibenzylphosphoryl group for alcohol protection, drawing parallels with the established benzyl protecting group.

| Feature | Benzyl (Bn) Group | Dibenzylphosphoryl Group (Hypothetical) | Deprotection Method |

| Structure | -CH₂C₆H₅ | -P(O)(OCH₂C₆H₅)₂ | N/A |

| Introduction | Williamson ether synthesis (e.g., NaH, BnBr) | Reaction with dibenzylphosphoryl chloride | N/A |

| Stability | Stable to most acids, bases, oxidants, and reductants | Expected to be stable to a range of conditions | N/A |

| Cleavage | Hydrogenolysis (H₂, Pd/C) | Hydrogenolysis (H₂, Pd/C) | Cleaves the C-O bond of the benzyl group |

This potential application in protecting group chemistry remains theoretical, as no specific protocols for the use of this compound in this capacity were found in the surveyed literature. Similarly, its role in specific functional group interconversions is not documented. ub.edusolubilityofthings.comvanderbilt.edu

Potential in Materials Science and Engineering

This compound, an organophosphorus compound, holds significant potential for advancements in materials science and engineering. While direct research on this specific molecule's applications is not extensively documented, its structural features, particularly the presence of a phosphoryl group and benzyl moieties, suggest a range of possible functionalities when integrated into larger material systems. The principles of organophosphorus chemistry provide a strong basis for predicting its utility in polymer modification, surface functionalization, and separation science.

Incorporation into Polymer Systems for Specific Functionality (e.g., enhanced thermal stability, metal sequestration, fire resistance)

The incorporation of organophosphorus compounds into polymer matrices is a well-established strategy to impart desirable properties, most notably fire resistance and enhanced thermal stability. Organophosphorus flame retardants can function through various mechanisms in either the condensed phase or the gas phase during combustion.

In the condensed phase, upon heating, phosphorus-containing compounds can decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective char layer on the material's surface. This char layer insulates the underlying polymer from the heat of the flame and reduces the release of flammable volatile compounds. Given its structure, this compound could potentially act as a reactive flame retardant. The hydroxyl group could be used to chemically incorporate the molecule into a polymer backbone, for example, in polyesters or polyurethanes. This covalent bonding would prevent the leaching of the flame retardant over time, a common issue with additive flame retardants.

The thermal stability of polymers can also be improved by the presence of phosphorus-containing moieties. The incorporation of phosphorylated units can lead to polymers with enhanced resistance to thermal degradation.

While less documented for this specific class of compounds, the phosphoryl group (P=O) is known for its ability to coordinate with metal ions. This suggests a potential application for polymers functionalized with this compound in the field of metal sequestration. Such polymers could be designed to selectively bind and remove heavy metal ions from contaminated water sources or industrial effluents. The benzyl groups might also influence the selectivity of metal binding through steric or electronic effects.

Below is a table summarizing the potential effects of incorporating this compound into polymer systems.

| Property Enhancement | Potential Mechanism |

| Fire Resistance | Formation of a protective char layer upon combustion, release of radical scavengers in the gas phase. |

| Thermal Stability | Increased resistance to polymer chain scission at elevated temperatures. |

| Metal Sequestration | Coordination of metal ions by the phosphoryl group. |

Application in Surface Chemistry and Coating Technologies for Functionalization

The functionalization of surfaces with specific chemical groups is a cornerstone of modern materials science, enabling the tailoring of properties such as wettability, adhesion, and biocompatibility. This compound offers a versatile platform for surface modification.

The hydroxyl group of this compound can be used to graft the molecule onto surfaces that possess complementary reactive groups, such as silanols on silica (B1680970) or glass, or hydroxyl groups on cellulose-based materials. This would result in a surface decorated with dibenzylphosphoryl groups. The presence of the polar phosphoryl group would be expected to increase the surface energy and hydrophilicity of the material.

Furthermore, the benzyl groups could be further functionalized to introduce other desired properties. For example, sulfonation of the aromatic rings could create a strongly acidic surface, while nitration followed by reduction could introduce amine groups for further chemical reactions.

In the realm of coating technologies, this compound could be used as an additive or a comonomer in the formulation of functional coatings. A coating containing this molecule could exhibit improved adhesion to metal substrates due to the coordinating ability of the phosphoryl group. It could also enhance the fire-retardant properties of the coating, providing a protective barrier to the underlying material.

Evaluation as an Extractant for Metal Ions in Separation Processes

Solvent extraction is a widely used technique for the separation and purification of metal ions in hydrometallurgy and nuclear waste reprocessing. The effectiveness of an extractant is determined by its ability to selectively bind to a target metal ion and facilitate its transfer from an aqueous phase to an organic phase.

Organophosphorus compounds, particularly those containing a phosphoryl group, are a well-established class of extractants for a variety of metal ions. The oxygen atom of the phosphoryl group acts as a Lewis base, donating electron density to a metal cation. The two benzyl groups in this compound are electron-withdrawing, which can influence the electron density on the phosphoryl oxygen and thus modulate its extraction properties.

This compound could be investigated as an extractant for a range of metal ions, including lanthanides, actinides, and transition metals. The extraction efficiency and selectivity would be dependent on factors such as the pH of the aqueous phase, the nature of the organic diluent, and the presence of other coordinating species. The bulky benzyl groups might also play a role in the steric selectivity of the extraction process.

Analytical Chemistry Applications

In the field of analytical chemistry, molecules with specific reactive groups and detectable features are valuable tools for the separation, detection, and quantification of analytes. This compound possesses characteristics that suggest its potential utility in this domain.

Use as a Derivatizing Agent for Enhanced Detection or Separation

Derivatization is a technique used in chromatography to convert an analyte into a product that has improved detection or separation characteristics. The hydroxyl group of this compound makes it a candidate for the derivatization of acidic compounds, such as carboxylic acids or phenols. The resulting ester would contain the dibenzylphosphoryl moiety.

The presence of the phosphorus atom could be exploited for selective detection using a phosphorus-specific detector in gas chromatography (GC), such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD). This would allow for the sensitive and selective analysis of the derivatized analytes in complex matrices. In high-performance liquid chromatography (HPLC), the benzyl groups would provide a strong chromophore for UV detection.

The table below outlines the potential advantages of using this compound as a derivatizing agent.

| Analytical Technique | Enhancement |

| Gas Chromatography (GC) | Enables sensitive and selective detection using phosphorus-specific detectors (FPD, NPD). |

| High-Performance Liquid Chromatography (HPLC) | Provides a UV chromophore for enhanced detection. |

Development of Sensing Platforms Incorporating this compound

Chemical sensors are devices that respond to a particular analyte in a selective and quantifiable way. The development of new sensing platforms often relies on the design of molecules that can selectively interact with the target analyte and produce a measurable signal.

The phosphoryl group of this compound is a key functional group for its potential use in chemical sensors. As previously mentioned, the phosphoryl group can act as a binding site for metal ions. By immobilizing this compound or a derivative onto a transducer surface (e.g., an electrode, an optical fiber, or a quartz crystal microbalance), a sensor for specific metal ions could be developed. The binding of the metal ion to the phosphoryl group would cause a change in the physical or chemical properties of the transducer, which could be measured and correlated to the concentration of the metal ion.

Furthermore, the aromatic benzyl groups could be exploited for the development of fluorescence-based sensors. By incorporating a fluorophore into the molecule, the binding of an analyte could lead to a change in the fluorescence properties (e.g., intensity or wavelength), providing a sensitive detection mechanism.

Advanced Analytical Methodologies for the Characterization and Quantification of Dibenzylphosphoryl Methanol

Chromatographic Techniques for Purity Assessment and Separation from Complex Mixtures

Chromatography is a cornerstone for separating (Dibenzylphosphoryl)methanol from starting materials, byproducts, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and the presence of UV-absorbing benzyl (B1604629) groups. A well-developed RP-HPLC method can effectively quantify the compound and its impurities. scirp.org

Method development typically begins with column and mobile phase selection. A reversed-phase column, such as a C8 or C18, is generally effective for separating moderately polar organophosphorus compounds. scirp.orgekb.eg The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture. scirp.org

Optimization of the method involves adjusting parameters such as the gradient profile, flow rate, column temperature, and injection volume to achieve optimal separation with good peak shape and resolution. scirp.org Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the benzyl functional groups (typically around 254-280 nm). scirp.org For validation, the method is assessed for linearity, precision, accuracy, and robustness according to ICH guidelines. scirp.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Phenomenex Luna C8 (150 x 4.6 mm, 3 µm) | C8 stationary phase provides good retention and separation for moderately polar analytes. scirp.org |

| Mobile Phase A | Deionized Water | Aqueous component for reversed-phase chromatography. scirp.org |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. scirp.org |

| Gradient Program | 0-3 min, 40% B; 3-10 min, 40-80% B; 10-12 min, 80% B; 12-15 min, 40% B | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good efficiency and reasonable analysis time. ekb.eg |

| Column Temperature | 35°C | Improves peak shape and reproducibility. scirp.org |

| Detection Wavelength | 254 nm | Corresponds to the UV absorbance of the benzyl groups. scirp.org |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. scirp.org |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. drawellanalytical.com Due to the low volatility of this compound, direct GC analysis is challenging and typically requires a derivatization step to convert the polar hydroxyl group into a more volatile ether or ester.

For the analysis of organophosphorus compounds, GC systems are often equipped with element-selective detectors like the Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode, which provide high sensitivity and selectivity, minimizing interferences from the sample matrix. epa.gov Capillary columns with polar stationary phases are commonly used to achieve high resolution. drawellanalytical.com However, organophosphorus compounds can be prone to thermal degradation in the GC inlet, which can be mitigated by using techniques like pulsed splitless injection to reduce analyte loss. nih.govanalysis.rs

Table 2: Typical GC Conditions for Analysis of Derivatized Organophosphorus Compounds

| Parameter | Condition | Purpose |

| Column | TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) | A 5% phenyl polysiloxane phase offers good separation for a range of polarities. analysis.rs |

| Injection Mode | Pulsed Splitless | Minimizes thermal degradation and improves recovery of active analytes. nih.gov |

| Carrier Gas | Helium | Inert carrier gas for transporting the sample through the column. |

| Oven Program | 60°C (1 min hold), ramp to 280°C at 15°C/min | Temperature programming allows for the separation of compounds with different boiling points. |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides high selectivity and sensitivity for phosphorus-containing compounds. epa.gov |

Supercritical Fluid Chromatography (SFC) serves as a hybrid between GC and HPLC, utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com This technique is particularly advantageous for the analysis and purification of thermally labile molecules that are not suitable for GC. wikipedia.org SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. shimadzu.com For phosphorus-containing compounds, SFC can be coupled with a thermionic detector (TID) for selective detection. scispace.com The polarity of the mobile phase can be adjusted by adding modifiers like methanol to the supercritical CO2, enabling the separation of a wide range of compounds. scispace.com

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods can be employed for both the characterization of the redox properties of this compound and for developing quantitative sensing applications. The molecule contains a benzyl alcohol moiety, which can be electrochemically oxidized.

Cyclic voltammetry (CV) is a useful technique to investigate the oxidation potential of the compound. Studies on similar molecules like benzyl alcohol have shown that electrodes such as boron-doped diamond (BDD) can provide good oxidation signals. nih.govncku.edu.tw By scanning the potential and measuring the resulting current, a voltammogram is produced that provides information on the redox processes. This can help in understanding the electrochemical stability and potential reaction mechanisms.

Based on the redox behavior observed in CV, amperometric sensors can be developed for quantification. In amperometry, a constant potential is applied to the working electrode, and the resulting current, which is proportional to the analyte concentration, is measured. This technique can offer high sensitivity, with the potential to detect micromolar concentrations. nih.gov The development of such a sensor would involve optimizing parameters like the electrode material, applied potential, and solution pH to achieve the best analytical performance. For instance, mesoporous cobalt phosphate (B84403) has been shown to be an effective electrocatalyst for methanol oxidation, demonstrating that catalyst choice is critical. arabjchem.org

Table 3: Comparison of Electrochemical Techniques for this compound Analysis

| Technique | Principle | Application | Key Findings from Analogs |

| Cyclic Voltammetry (CV) | The potential is swept linearly and the resulting current is measured. | Characterization of redox potentials and reaction mechanisms. | BDD electrodes produce clear oxidation signals for benzyl alcohol. nih.gov |

| Amperometry | A constant potential is applied and the current is measured as a function of time. | Quantitative analysis and development of chemical sensors. | BDD electrodes are well-suited for quantitative analysis of benzyl alcohol at micromolar levels. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | A small AC potential is applied and the impedance of the system is measured. | Investigation of reaction kinetics and charge-transfer resistance. ncku.edu.tw | The charge-transfer resistance of methanol oxidation can be determined. ncku.edu.tw |

Spectroscopic Quantification in Non-Biological Complex Matrices (e.g., industrial effluents, reaction mixtures)

Spectroscopic methods are valuable for the rapid quantification of this compound, particularly in complex matrices like industrial effluents or ongoing reaction mixtures where minimal sample preparation is desired. researchgate.net

UV-Visible Spectroscopy can be used for quantification by leveraging the strong UV absorbance of the two benzyl rings in the molecule. By constructing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration in unknown samples can be determined. This method is simple and rapid but may be susceptible to interference from other UV-absorbing compounds in the matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, offers a highly specific and powerful tool for both structural confirmation and quantification. cwejournal.org Since the phosphorus atom in this compound exists in a unique chemical environment, it will produce a distinct signal in the ³¹P NMR spectrum. The integral of this signal is directly proportional to the molar concentration of the compound. This makes ³¹P NMR an excellent method for quantifying the target compound in raw reaction mixtures without the need for chromatographic separation.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify key functional groups, such as P=O, O-H, and P-O-C, and can be adapted for quantitative analysis. It is particularly useful for in-line process monitoring in reaction mixtures, allowing for real-time tracking of the formation of this compound.

For analysis in complex matrices like industrial wastewater, a sample preparation step such as solid-phase extraction (SPE) is often necessary to remove interfering substances and concentrate the analyte before spectroscopic or chromatographic analysis. epa.govnih.gov

Table 4: Spectroscopic Properties and Applications for this compound

| Technique | Property Measured | Application | Advantages |

| UV-Visible Spectroscopy | UV Absorbance (λmax) | Rapid quantification in simple matrices. | Simple, fast, and cost-effective. |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) and Signal Integral | Highly specific quantification in complex mixtures (e.g., reaction monitoring). cwejournal.org | High specificity, non-destructive, requires minimal sample prep. |

| FTIR Spectroscopy | Infrared Absorption Bands (e.g., P=O stretch) | Functional group identification and process monitoring. | Provides structural information, suitable for real-time analysis. |

Future Directions and Emerging Research Avenues for Dibenzylphosphoryl Methanol

Exploration of Novel Sustainable Synthetic Routes and Methodologies

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For (Dibenzylphosphoryl)methanol and its analogs, future research is anticipated to focus on greener synthetic strategies that minimize waste and avoid harsh reagents.

One promising approach involves the use of benign and recyclable catalytic systems. For instance, an efficient protocol for the synthesis of benzyl (B1604629) phosphonates has been developed using a potassium iodide/potassium carbonate system in polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. frontiersin.org This method avoids volatile and toxic organic solvents, proceeding smoothly at room temperature to give excellent yields. frontiersin.org Future investigations could adapt such methodologies for the synthesis of this compound, focusing on optimizing reaction conditions and exploring the substrate scope.

Biocatalysis also presents a sustainable route for producing valuable organic building blocks. rsc.org The application of enzymes in organic synthesis offers high selectivity under mild conditions. rsc.org Research into enzymatic pathways for the synthesis of functionalized phosphonates could lead to highly efficient and environmentally friendly production methods for compounds like this compound.

A comparison of potential sustainable synthetic strategies is presented in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| PEG-based Catalysis | Recyclable solvent, mild reaction conditions, high yields | Adaptation for this compound, catalyst optimization |

| Biocatalysis | High selectivity, environmentally benign, mild conditions | Identification of suitable enzymes, pathway engineering |

Development of Advanced Catalytic Systems Based on this compound for Industrial Relevance

The unique structural and electronic properties of organophosphonates make them excellent candidates for the development of novel catalysts. The phosphonate (B1237965) group can act as a robust anchoring moiety for metal centers, leading to stable and reusable heterogeneous catalysts. mdpi.com

Zirconium phosphonates, for example, have demonstrated significant potential as solid acid catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.com These materials can be employed as catalysts or catalyst supports for a wide range of reactions, including biomass conversion, acid-base catalysis, and C-C coupling reactions. mdpi.com Future research could explore the synthesis of this compound-based metal-organic frameworks (MOFs) or layered metal phosphonates. scispace.comresearchgate.net The benzyl groups could be functionalized to modulate the catalyst's steric and electronic environment, thereby fine-tuning its activity and selectivity for specific industrial processes.

Furthermore, mesoporous titanium phosphonates functionalized with carboxylic groups have been successfully used to support palladium nanoparticles, creating a highly active and reusable catalyst for the Suzuki reaction. rsc.org This suggests a pathway for developing this compound-derived materials as supports for various metal nanoparticles, opening up applications in a broad spectrum of catalytic transformations.

| Catalytic System | Potential Applications | Research Directions |

| Metal-Organic Frameworks (MOFs) | Gas separation, selective catalysis | Synthesis of this compound-based MOFs, tuning porosity |

| Layered Metal Phosphonates | Ion exchange, heterogeneous catalysis | Intercalation of active species, functionalization of layers |

| Nanoparticle Supports | C-C coupling, hydrogenation, oxidation | Immobilization of various metal nanoparticles, catalyst recycling studies |

Integration of Artificial Intelligence and Machine Learning for Predicting this compound Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity, thus accelerating the discovery of new compounds and materials. nih.gov For organophosphorus compounds, ML models are being developed to predict biological activity and toxicity, which can guide the design of safer and more effective molecules. arxiv.orgarxiv.orgnih.gov

Future research will likely involve the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically for this compound and its derivatives. These models, trained on experimental or computationally generated data, could predict a range of properties, including catalytic activity, material stability, and biological interactions. By employing recurrent neural networks (RNNs) and other advanced algorithms, researchers can explore the vast chemical space around the this compound scaffold to identify candidates with desired functionalities. arxiv.orgresearchgate.net

Explainable AI (XAI) methodologies will also be crucial in this domain, providing insights into the model's decision-making process and helping chemists to understand the structural features that govern the predicted properties. nih.gov

Expansion into Advanced Functional Materials Beyond Current Scope (e.g., smart materials, responsive systems)

The inherent properties of the phosphonate group, such as its strong binding to metal oxides and its ability to self-assemble, make it an attractive component for advanced functional materials. researchgate.netacs.org Research into organophosphonate-functionalized interfaces is a rapidly growing field with applications in nanotechnology. researchgate.net

Derivatives of this compound could be designed to self-assemble on various surfaces, creating functional monolayers for applications in sensors, electronics, and biocompatible coatings. The benzyl groups offer a platform for introducing responsive moieties, leading to the development of "smart" materials that can change their properties in response to external stimuli such as light, pH, or temperature. For example, the incorporation of photo-switchable units could lead to light-responsive surfaces.

Furthermore, the functionalization of nanomaterials, such as carbon nanotubes and magnetite nanoparticles, with phosphonates has been shown to enhance their properties and processability. nih.govresearchgate.net this compound-based ligands could be used to stabilize nanoparticles, preventing their aggregation and introducing new functionalities.

Interdisciplinary Research Combining this compound with Nanoscience, Supramolecular Chemistry, or Photochemistry

The future of this compound research will undoubtedly be interdisciplinary, bridging the gap between traditional organic synthesis and cutting-edge fields like nanoscience, supramolecular chemistry, and photochemistry.

In nanoscience , the compound and its derivatives can be used to functionalize nanoparticles, creating hybrid materials with tailored properties for applications in catalysis, sensing, and biomedical imaging. researchgate.netacs.orgnih.govresearchgate.net

In supramolecular chemistry , the phosphonate group is known to be an excellent guest for various molecular receptors. nih.govacs.org The self-assembly of this compound derivatives could lead to the formation of complex, ordered structures such as gels, vesicles, or liquid crystals. rsc.orgmdpi.com The benzyl groups can participate in π-π stacking interactions, further directing the self-assembly process.

In photochemistry , the photolysis of benzylphosphonate derivatives has been studied, revealing pathways for bond cleavage and rearrangement. rsc.org This opens up possibilities for using this compound in photolabile protecting groups, photo-patternable materials, or as photoinitiators for polymerization reactions. The interaction of light with materials containing this moiety could lead to novel applications in optical data storage or light-harvesting systems.

The convergence of these diverse fields will be instrumental in unlocking the full scientific and technological potential of this compound.

Conclusion

Summary of Key Research Findings and Scholarly Advancements for (Dibenzylphosphoryl)methanol

Scholarly research specifically focused on this compound is notably limited in publicly accessible scientific literature. The compound, identified with the CAS number 2622-31-3 and the molecular formula C15H17O2P, remains largely uncharacterized in terms of its detailed chemical and physical properties, reactivity, and specific applications. aaronchem.com

Beyond its synthesis, there is a significant gap in the scientific knowledge base regarding this specific compound. There are no detailed research findings on its reactivity with other chemical entities, its thermal stability, or its potential applications in organic synthesis, medicinal chemistry, or materials science. Safety Data Sheets for the compound indicate that comprehensive data on its toxicological and ecological properties are also lacking. aaronchem.com

Outlook on the Continued Academic Relevance and Future Potential of this compound in Chemical Science

The future academic relevance and potential of this compound are contingent on new research initiatives to explore its fundamental properties and applications. As an α-hydroxyphosphonate, it belongs to a class of compounds that have garnered interest in various fields of chemistry.

One potential area of future investigation is its use as a synthetic intermediate. The hydroxyl and phosphoryl groups offer reactive sites for further chemical modifications, potentially leading to the synthesis of novel organophosphorus compounds with interesting biological or material properties. For instance, α-hydroxyphosphonates can be precursors to α-aminophosphonates, which are known for their biological activities.

In medicinal chemistry, the dibenzyl protecting groups on the phosphorus atom could be advantageous for certain synthetic strategies, allowing for deprotection under specific conditions to reveal the phosphonic acid. Phosphonates are known to be effective mimics of phosphates and carboxylates, making them of interest in the design of enzyme inhibitors and other bioactive molecules.

In materials science, the incorporation of phosphorus-containing moieties can enhance properties such as flame retardancy and thermal stability in polymers. Future research could explore the potential of this compound as a monomer or additive in polymer synthesis.

However, for any of these potential applications to be realized, foundational research is required. This includes the development and optimization of a reliable synthetic procedure, thorough characterization of its physical and chemical properties, and an investigation into its basic reactivity. Without this fundamental data, the future potential of this compound in chemical science will remain speculative. The compound currently represents an underexplored area within organophosphorus chemistry, offering opportunities for novel research and discovery.

Q & A

Q. What are the standard synthetic routes for (dibenzylphosphoryl)methanol, and how can its purity be validated?

this compound is typically synthesized via phosphorylation of methanol derivatives using dibenzylphosphoryl chloride under anhydrous conditions. A common method involves reacting benzyl alcohol derivatives with phosphorus oxychloride followed by methanol quenching . Purity validation requires a combination of techniques:

- Chromatographic analysis : Use reverse-phase HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (e.g., 31:11:8 ratio) to assess impurities .

- Spectroscopic characterization : Confirm structure via P NMR (expected singlet for phosphoryl group) and FT-IR (O–P=O stretch at ~1250 cm) .

- Melting point verification : Pure samples exhibit a melting point of 136–137°C .

Q. How is this compound utilized as a ligand in transition metal catalysis?

The compound acts as a bidentate ligand in Pd- and Ni-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Its phosphoryl oxygen and hydroxyl group coordinate with metals, stabilizing intermediates and enhancing reaction selectivity. For example:

- In Suzuki couplings, it reduces palladium aggregation, improving yields of biaryl products .

- Experimental optimization: Ligand-to-metal ratios of 2:1 are common, with reaction monitoring via P NMR to track coordination .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound-based systems?

Discrepancies in catalytic performance often arise from:

- Metal-ligand dissociation : Use variable-temperature NMR to assess complex stability under reaction conditions .

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) to identify dielectric impacts on reaction kinetics .

- Statistical analysis : Apply cross-lagged panel designs (as in social science studies ) to model time-dependent ligand degradation effects.

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for asymmetric catalysis?

Systematic SAR studies should focus on:

- Substituent effects : Replace benzyl groups with electron-withdrawing (e.g., p-CF) or bulky groups (e.g., 2,6-di-iso-propylphenyl) to modulate steric and electronic profiles .

- Chiral modifications : Introduce chiral auxiliaries (e.g., binaphthyl groups) to the phosphoryl moiety for enantioselective catalysis .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and transition states for ligand-metal interactions .

Q. What methodologies mitigate methanol crossover in fuel cell applications when using this compound-derived electrolytes?

While primarily a ligand, its derivatives (e.g., phosphorylated membranes) can reduce methanol permeability in fuel cells via:

- Hydrodynamic optimization : Design thin electrolyte channels (≤100 µm) with high flow rates (≥0.5 mL/min) to counteract diffusion .

- Material characterization : Measure permeability using electrochemical impedance spectroscopy (EIS) under varying methanol concentrations (0.5–2.0 M) .

Methodological Considerations

Q. How should researchers handle air/moisture sensitivity during this compound synthesis?

Critical steps include:

Q. What are the best practices for analyzing contradictory data in ligand performance studies?

Adopt interdisciplinary approaches:

- Meta-analysis : Aggregate data from catalytic trials (e.g., TOF, TON) to identify outliers .

- Effort-exertion models : Apply mediation analysis (as in organizational studies ) to distinguish short-term efficiency gains from long-term ligand degradation effects.

- Robust statistical testing : Use bootstrapping (1,000 resamples) to validate significance in small-sample datasets .

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 232.21 g/mol | |

| Melting Point | 136–137°C | |

| pKa | 13.41 ± 0.10 | |

| Preferred Solvent (NMR) | CDCl |

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.